molecular formula C19H16N2O3S2 B3478852 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

Cat. No.: B3478852
M. Wt: 384.5 g/mol
InChI Key: IJBPVOAGCXNHQE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the benzoic acid moiety is introduced through a coupling reaction with 3-bromobenzoic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiazolidinones

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone moiety contributes to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can reduce inflammation in animal models. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazolidinone derivatives, including this compound. The results showed a significant reduction in tumor growth in xenograft models, with a noted increase in apoptosis markers.

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, this compound was tested against standard bacterial strains. It exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
Anticancer ActivityInduces apoptosis via signaling disruption
Antimicrobial PropertiesInhibits cell wall synthesis
Anti-inflammatory EffectsInhibits COX and LOX enzymes

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Thiazolidinones: A class of compounds characterized by the thiazolidinone ring structure.

Uniqueness

3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound exhibits a complex structure that contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 320.37 g/mol. The structure includes a thiazolidin ring, which is known for its role in various biological activities, including anticancer and anti-inflammatory effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidin derivatives, including our compound of interest. Research indicates that compounds within this class can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, thiazolidine derivatives have shown selective cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency .

Table 1: Cytotoxicity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)
Compound AK5628.5 - 14.9
Compound BHeLa8.9 - 15.1
Compound CMDA-MB-36112.7 - 25.6
3-{(5Z)-...} TBDTBD

Note: TBD indicates that specific data for this compound's cytotoxicity needs further investigation.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. For example, leukadherin analogs derived from similar structures have been shown to reduce leukocyte activation and mitigate inflammatory responses in various animal models . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

The biological activity of thiazolidin derivatives often involves the modulation of cellular signaling pathways. The mechanism by which these compounds exert their effects includes:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Enzyme Activity : Compounds have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, thereby affecting pigmentation processes .
  • Regulation of Inflammatory Mediators : Reduction in pro-inflammatory cytokines and chemokines through various signaling pathways.

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the effects of various thiazolidine derivatives on cancer cell lines and found that certain modifications to the thiazolidine structure enhanced cytotoxicity against HeLa cells, suggesting that structural optimization could lead to more effective anticancer agents .
  • Inflammation Model :
    In a murine model of acute peritonitis, leukadherins derived from similar thiazolidine structures were shown to significantly reduce leukocyte recruitment and vascular inflammation, indicating their potential as anti-inflammatory agents .

Properties

IUPAC Name

3-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-20(2)14-8-6-12(7-9-14)10-16-17(22)21(19(25)26-16)15-5-3-4-13(11-15)18(23)24/h3-11H,1-2H3,(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPVOAGCXNHQE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.